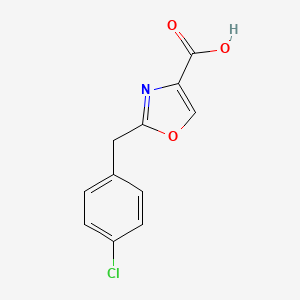

2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVCYJHOVDEDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Acylation

- Reagents : 4-Chlorobenzyl chloride, oxazole-4-carboxylic acid, EDC·HCl (coupling agent).

- Conditions : Stirring in dichloromethane at 0–25°C for 4–6 hours.

- Intermediate : N-(4-chlorobenzyl)oxazole-4-carboxamide.

Step 2: Cyclodehydration

- Reagents : Phosphoryl trichloride (POCl₃) or ethyl chloroformate.

- Conditions : Reflux in anhydrous toluene at 110°C for 3–5 hours.

- Yield : Up to 93%.

One-Pot Synthesis Using Coupling Reagents

A streamlined method employs coupling agents to facilitate both acylation and cyclization in a single pot:

- Reagents : 4-Chlorobenzylamine, oxazole-4-carboxylic acid, CDI (1,1'-carbonyldiimidazole).

- Conditions :

- Yield : 61–70% with >95% purity.

Comparative Analysis of Methods

Critical Considerations

- Solvent Choice : Polar aprotic solvents (e.g., dioxane, DMF) improve reaction homogeneity and yield.

- Byproducts : Hydrolysis of intermediates can occur if moisture is present, necessitating anhydrous conditions.

- Green Chemistry : Water-based cyclization methods are emerging but require further optimization for this compound.

Chemical Reactions Analysis

2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-(4-Chlorobenzyl)oxazole-4-carboxylic acid is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its oxazole ring structure contributes to its reactivity, making it a valuable building block in organic chemistry.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing various derivatives and complex molecules. |

| Specialty Chemicals | Employed in the production of specialty chemicals due to its versatile reactivity. |

Biological Applications

Antimicrobial Properties

Research has indicated that 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains.

- Case Study : A study demonstrated that derivatives of oxazole compounds led to significant reductions in serum cholesterol levels in animal models, indicating potential hypolipidemic effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that structurally similar compounds could induce apoptosis in human colorectal cancer cells.

- Case Study : A derivative showed an effective concentration (EC) of 270 nM against DLD-1 cells, suggesting its potential as a therapeutic agent.

Medical Applications

Pharmaceutical Development

Due to its biological activity, 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid serves as a precursor in the development of pharmaceutical agents. Its derivatives are being explored for their efficacy against various diseases, including bacterial infections and cancer.

| Medical Application | Details |

|---|---|

| Antimicrobial Agents | Potential use in developing new antibiotics targeting resistant strains. |

| Anticancer Drugs | Investigated for use in therapies targeting specific cancer types. |

Industrial Applications

Production of Specialty Chemicals

In industry, 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid is used to produce specialty chemicals and materials. Its chemical properties allow it to be incorporated into various formulations, enhancing product performance.

Research Highlights

- Hypolipidemic Effects : Derivatives of oxazole compounds have been shown to lower serum cholesterol and triglyceride levels significantly when tested on Sprague-Dawley rats.

- Toxicity Studies : Recent evaluations indicated that while some derivatives exhibit moderate toxicity, others display promising antibacterial and antibiofilm activities with reduced toxicity profiles compared to starting materials .

- Mechanism of Action : The interaction of the oxazole ring with specific molecular targets can modulate enzyme activity, enhancing the compound's biological efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Meta- or para-substitution on the phenyl ring (e.g., 3-chloro vs.

- Benzyl vs. Phenyl : The benzyl group in the target compound adds a methylene spacer, increasing flexibility and lipophilicity compared to phenyl-substituted analogues .

- Heterocycle Replacement : Replacing oxazole with pyridazine (as in ) modifies ring electronics and hydrogen-bonding capacity, which could shift biological target specificity .

Antimicrobial Potential

Oxazole-4-carboxylic acid derivatives, such as 2-(Nicotinamido)oxazole-4-carboxylic acid, demonstrate growth inhibition against bacterial and fungal targets, attributed to the oxazole ring’s ability to disrupt microbial enzyme function .

Transthyretin (TTR) Amyloid Inhibition

2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid (Compound 110) exhibits potent TTR amyloid fibril inhibition (IC₅₀ = 1.2 µM), likely due to the electron-withdrawing dichlorophenyl group enhancing interactions with TTR’s thyroxine-binding site . The target compound’s 4-chlorobenzyl group may offer similar electronic effects but with reduced steric hindrance, warranting further comparative studies.

Prodrug vs. Active Form

The ethyl ester derivative () serves as a prodrug, with ester hydrolysis required to release the active carboxylic acid. This modification improves lipophilicity and oral bioavailability but delays activity onset .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester or nitro-substituted analogues (e.g., 5-(4-Nitrophenyl)oxazole-4-carboxylic acid) .

- Thermal Stability : Pyridazine-based analogues () may exhibit lower thermal stability due to reduced aromaticity compared to oxazole derivatives .

Biological Activity

2-(4-Chlorobenzyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action.

Chemical Structure and Synthesis

The molecular structure of 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid consists of an oxazole ring fused with a chlorobenzyl group. This configuration significantly influences its chemical reactivity and biological activity. The synthesis typically involves cyclization processes, which can be optimized for yield and purity through various methods, including continuous flow reactors for industrial applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid against various pathogens. In vitro evaluations demonstrate its effectiveness against Gram-positive bacteria and fungi such as Candida albicans. The compound's mechanism appears linked to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Table 1: Antimicrobial Activity of 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

Anticancer Activity

In addition to its antimicrobial properties, 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid has shown promising anticancer activity. It exhibits cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, studies indicate that the compound can induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines through mechanisms involving caspase activation and p53 pathway modulation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 activation | |

| U-937 | 10.38 | Caspase activation | |

| A549 | 0.12–2.78 | Dose-dependent apoptosis |

The biological effects of 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid are mediated through several pathways:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- p53 Pathway Modulation : It enhances the expression of p53, a crucial tumor suppressor protein.

- Cell Membrane Disruption : In microbial cells, it may compromise membrane integrity, leading to cell lysis.

Case Studies

A notable study involved the evaluation of 2-(4-Chlorobenzyl)oxazole-4-carboxylic acid in a rat model for venous thrombosis. The compound demonstrated a significant reduction in thrombus weight without adversely affecting platelet function, indicating potential therapeutic applications in vascular diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid, and how can reaction efficiency be improved?

- Methodological Answer : Flow chemistry approaches are highly effective for synthesizing oxazole derivatives. For example, oxidation of β-hydroxy amides to oxazoles using MnO₂-packed column reactors at 100°C under flow conditions (flow rate: 100 μL/min) minimizes side reactions and improves yield . Researchers should optimize cyclization steps with Deoxo-Fluor® and employ real-time monitoring (e.g., inline IR spectroscopy) to track intermediate formation.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H-NMR are essential for structural confirmation. For instance, HRMS can verify molecular ion peaks (e.g., observed m/z 462.2482 vs. calculated 462.2492 in analogous oxazole-carboxylic acids ). Pair this with reverse-phase HPLC (C18 columns, acetonitrile/water gradients) to assess purity, as demonstrated in chromatogram analyses of related compounds .

Q. How should researchers address solubility and stability challenges during storage of 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO) should be tested via gravimetric analysis. Stability studies under varying temperatures (4°C vs. ambient) and humidity levels (using desiccators) are critical. Refer to safety data sheets (SDS) for analogous compounds, which recommend airtight storage in dry, ventilated environments to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid in antimicrobial assays?

- Methodological Answer : Synthesize analogs with substitutions at the chlorobenzyl or oxazole-carboxylic acid moieties (e.g., replacing Cl with F or modifying the oxazole ring). Compare bioactivity against Gram-positive/-negative bacteria using standardized MIC assays. Evidence from similar chlorophenyl-oxazole hybrids shows that electron-withdrawing groups enhance antimicrobial potency .

Q. How can computational modeling predict the binding affinity of 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid to target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Validate predictions with in vitro inhibition assays. Density Functional Theory (DFT) calculations can further analyze electronic effects of the chlorobenzyl group on binding .

Q. What experimental controls are necessary to resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Standardize cell lines (e.g., HepG2 vs. HEK293), exposure times (24–72 hours), and negative controls (vehicle-only treatments). Use orthogonal viability assays (MTT, ATP luminescence) to cross-validate results. Purity must be confirmed via LC-MS, as impurities in related oxazole derivatives have skewed cytotoxicity thresholds .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

- Methodological Answer : Replace traditional MnO₂ oxidation with catalytic methods (e.g., TEMPO/NaClO) to reduce waste. Flow reactors minimize solvent use and energy consumption compared to batch processes . Lifecycle assessments (LCAs) should compare carbon footprints of alternative routes.

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response curves in biological assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For reproducibility, ensure triplicate technical replicates and independent biological repeats (n ≥ 3).

Q. How can researchers validate the metabolic stability of 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Quantify parent compound depletion over time via LC-MS/MS. Include positive controls (e.g., verapamil) and normalize to protein content. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) should be calculated using established pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.